({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride
Description
“({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride” is a structurally distinct organic compound featuring a benzene core substituted with a methoxy-methyl group linked to a propenyl chain bearing an aminomethyl moiety. The hydrochloride salt form enhances its water solubility and stability. Structural analysis indicates possible utility in crosslinking reactions (via the propenyl group) or as a monomer for functional polymers .
Properties
IUPAC Name |
2-(phenylmethoxymethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6H,1,7-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQJOEBHCCNESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)COCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride involves the reaction of benzyl alcohol with propargylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride involves its interaction with specific molecular targets. It primarily acts by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related hydrochlorides from the evidence: 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride () and (2-(Aminomethyl)phenyl)boronic acid hydrochloride (). Key differences in functional groups, molecular properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Diversity: The target compound’s propenyloxy group offers reactivity in radical or nucleophilic addition reactions, distinguishing it from the carboxylate () and boronate () functionalities. This allyl moiety could enable applications in photopolymerization or as a Michael acceptor in drug design. 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride () leverages its carboxylic acid group for pH-dependent solubility and hydrogen bonding, making it suitable as a pharmaceutical intermediate or material additive . (2-(Aminomethyl)phenyl)boronic acid hydrochloride () is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura) and enzyme inhibition studies due to boronic acid’s affinity for diols and catalytic sites .
Molecular Weight and Solubility :
- The target compound’s higher estimated molecular weight (~215.7 g/mol) compared to ’s 187.43 g/mol may influence its diffusion kinetics in biological or material matrices. All three compounds benefit from hydrochloride salt formation, improving aqueous solubility for industrial processing.
Application-Specific Advantages: ’s compound is explicitly noted for agrochemical and material science applications, where its methylbenzoic acid backbone may enhance thermal stability or ligand-metal interactions . ’s compound is a niche reagent in synthetic chemistry, enabling boronate ester formation for advanced material frameworks or PROTACs (proteolysis-targeting chimeras) . The target compound’s allyl-ether-amine hybrid structure could bridge polymer chemistry and biomedical engineering, though further empirical validation is required.
Biological Activity
({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride, also known as 2-((benzyloxy)methyl)prop-2-en-1-amine hydrochloride, is a compound with potential biological applications. Its structure includes an aminomethyl group and a prop-2-en-1-yl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-((benzyloxy)methyl)prop-2-en-1-amine hydrochloride
- Molecular Formula : C11H15ClN2O
- Molecular Weight : 216.70 g/mol
- Purity : 95%
- Physical Form : Powder
The biological activity of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially interact with neurotransmitter receptors, affecting signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be beneficial in agricultural applications.
Antimicrobial Properties
Research indicates that compounds similar to ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride show significant antimicrobial activity. A study reported that derivatives of aminomethyl compounds demonstrated effective inhibition against various bacterial strains, suggesting potential use as a biocide or pesticide .
Case Studies
- Pesticidal Applications : A patent study highlighted the use of amino-substituted compounds in pest control, indicating that these compounds can enhance the efficacy of existing pesticides. The findings suggested that such compounds could be used to develop new formulations with improved biological activity against resistant pest populations .
- Pharmacological Studies : A series of synthesized compounds based on similar structures showed promising results in pharmacological tests, including antimalarial activity with IC50 values in the sub-micromolar range . This suggests that ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride may have potential therapeutic applications.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis should prioritize controlled reaction conditions, such as temperature modulation (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or DMF for polar intermediates). Reductive amination, a common strategy for introducing aminomethyl groups, requires stoichiometric optimization of reducing agents like sodium cyanoborohydride. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the hydrochloride salt .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the presence of the aminomethyl group (δ ~2.8–3.2 ppm for CH2NH2) and prop-2-en-1-yloxy moiety (δ ~5.2–5.8 ppm for vinyl protons) .
- IR Spectroscopy : Identify characteristic stretches (e.g., N–H bend at ~1600 cm⁻¹, C–O–C at ~1100 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- HPLC : Use a C18 column with a mobile phase (e.g., 0.1% TFA in acetonitrile/water) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?
- Methodological Answer : Contradictions in X-ray data (e.g., twinning or disorder) require iterative refinement using software like SHELXL . Strategies include:
- Twin Refinement : Apply TWIN/BASF commands to model overlapping lattices.
- Disorder Modeling : Use PART/SUMP constraints to refine occupancies of disordered groups (e.g., the prop-2-en-1-yloxy chain).
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies are recommended for analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) in real-time using varying compound concentrations (1–100 μM) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution (e.g., 20 μM protein in PBS, 25°C) .
- Molecular Docking : Use AutoDock Vina with the target’s crystal structure (PDB ID) to predict binding poses, focusing on hydrogen bonding with the aminomethyl group and hydrophobic interactions with the benzene ring .
Q. How can researchers address discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- pH Optimization : Test activity in buffers (pH 5.0–8.0) to account for the compound’s protonation state (pKa ~8.1 for the amine group) .
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Dose-Response Reproducibility : Validate IC50 values across ≥3 independent experiments with positive/negative controls (e.g., staurosporine for kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
